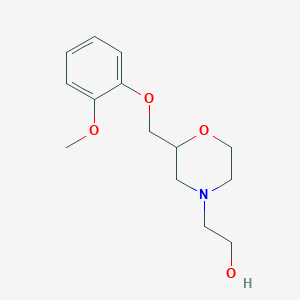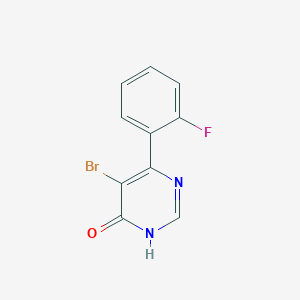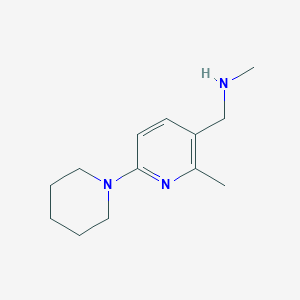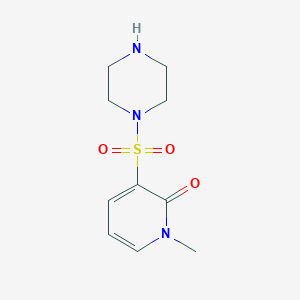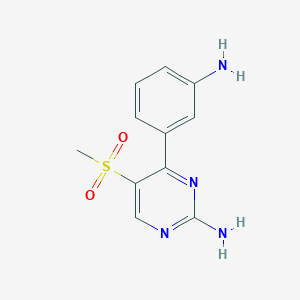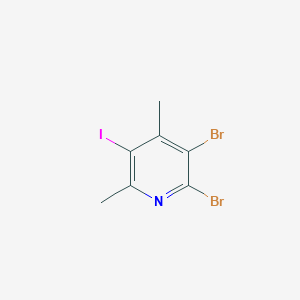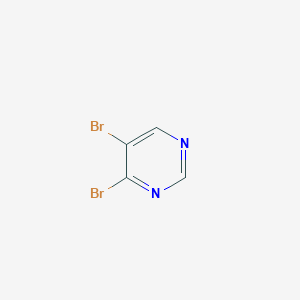
4,5-Dibromopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromopyrimidine is a heterocyclic organic compound with the molecular formula C₄H₂Br₂N₂. It is a derivative of pyrimidine, where two bromine atoms are substituted at the 4th and 5th positions of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Dibromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, the reaction of pyrimidine with bromine in the presence of a catalyst can yield this compound. Another method involves the use of phosphorus tribromide (PBr₃) as a brominating agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled addition of bromine to pyrimidine under specific conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Kumada coupling, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield aminopyrimidines, while coupling reactions can produce various biaryl derivatives .
Aplicaciones Científicas De Investigación
4,5-Dibromopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of inhibitors for enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4,5-dibromopyrimidine largely depends on its application. In medicinal chemistry, it can act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The bromine atoms enhance its reactivity, allowing it to form strong interactions with biological targets .
Comparación Con Compuestos Similares
2,4-Dibromopyrimidine: Another brominated pyrimidine derivative with bromine atoms at the 2nd and 4th positions.
4,6-Dibromopyrimidine: Bromine atoms are substituted at the 4th and 6th positions.
Comparison: 4,5-Dibromopyrimidine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 2,4-dibromopyrimidine and 4,6-dibromopyrimidine, the 4,5-isomer may exhibit different reactivity patterns and biological activities .
Propiedades
IUPAC Name |
4,5-dibromopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-2-8-4(3)6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGQKEMDHLJRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11787964.png)
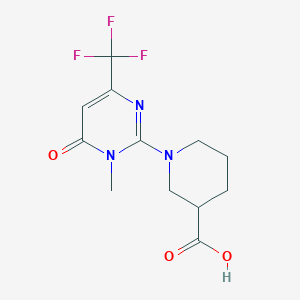
![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)
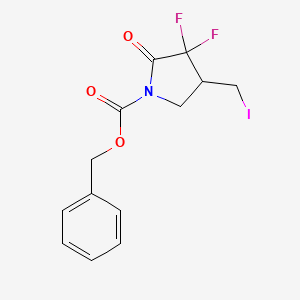

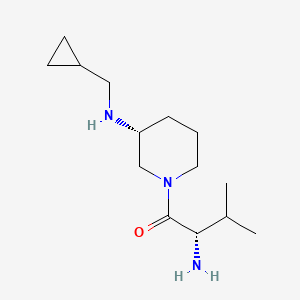
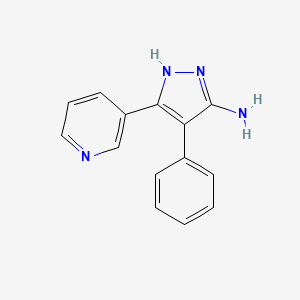
![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)
